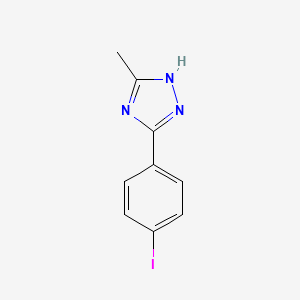

3-(4-iodophenyl)-5-methyl-1H-1,2,4-triazole

Description

Overview of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring system constitutes one of the most significant heterocyclic frameworks in modern pharmaceutical and chemical research, characterized by its five-membered ring containing two carbon atoms and three nitrogen atoms with the molecular formula C₂H₃N₃. This heterocyclic structure exists in two distinct tautomeric forms, namely the 1H-form and 4H-form, with the 1H-tautomer being thermodynamically more stable according to computational studies. The structural characteristics of 1,2,4-triazoles enable them to accommodate a diverse range of substituents, including both electrophilic and nucleophilic groups, facilitating the construction of numerous bioactive molecules with enhanced therapeutic potential.

The significance of 1,2,4-triazole derivatives in medicinal chemistry is exemplified by their incorporation into numerous clinically approved drugs. These include antifungal agents such as itraconazole, posaconazole, and voriconazole, antiviral compounds like ribavirin, antimigraine drugs including rizatriptan, anxiolytic medications such as alprazolam, antidepressants like trazodone, and anticancer agents including letrozole and anastrozole. The widespread therapeutic applications of these derivatives stem from their ability to form multiple weak non-bonding interactions with biological receptors and enzymes, owing to the substantial number of nitrogen atoms within the ring structure.

Beyond their pharmaceutical applications, 1,2,4-triazole derivatives have demonstrated significant utility in various technological domains. These applications encompass their use as corrosion inhibitors, components in ionic liquids, metal-complexing agents, building blocks for organic polymers in light-emitting devices, and structural elements in dendrimer synthesis. The versatility of the triazole framework has also led to its application as an acyl transfer catalyst in organic synthesis, further emphasizing the multifaceted nature of these heterocyclic compounds.

The biological activities exhibited by 1,2,4-triazole derivatives span an extensive spectrum, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant properties. These diverse pharmacological activities are attributed to the triazole ring's capacity to interact with various biological targets through hydrogen bonding, dipole interactions, and coordination with metal centers in enzymatic systems. The rigidity and solubility characteristics of the triazole framework contribute significantly to its high affinity for biological receptors.

Significance of Halogenated Triazoles in Chemical Research

Halogenated triazole derivatives represent a particularly important subclass within the broader triazole family, offering unique reactivity patterns and enhanced biological properties through strategic halogen incorporation. The introduction of halogen atoms into the triazole framework provides multiple advantages, including increased lipophilicity, enhanced metabolic stability, and the potential for additional intermolecular interactions through halogen bonding. These modifications can significantly alter the pharmacokinetic and pharmacodynamic properties of triazole-based compounds, leading to improved therapeutic efficacy and selectivity.

The synthesis of halogenated 1,2,4-triazole nucleoside analogues has demonstrated the potential for creating compounds with high capacity for subsequent chemical modifications. The graduated reactivity of different halogen substituents allows for regioselective replacement reactions, enabling the systematic exploration of structure-activity relationships and the development of compound libraries with diverse biological properties. This approach has proven particularly valuable in the development of antiviral and anticancer agents, where precise molecular modifications can lead to significant improvements in therapeutic outcomes.

Recent research has focused on the development of stable halogenated carbenes derived from 1,2,4-triazole systems, with fluorinated derivatives receiving particular attention due to their unique electronic properties. These halogen-containing heteroaromatic carbenes exhibit distinct reactivity profiles compared to their non-halogenated counterparts, enabling novel synthetic transformations and the formation of zwitterionic compounds with potential applications in materials science and catalysis. The quantum chemical calculations performed on these systems have revealed that halogenated triazole carbenes possess reduced basicity compared to conventional heteroaromatic carbenes, providing new opportunities for selective chemical transformations.

The development of halogenated triazoles has also been driven by the need to overcome multidrug resistance in pathogenic microorganisms. The emergence of drug-resistant strains of fungi and bacteria has necessitated the design of new antimicrobial agents with enhanced potency and altered resistance profiles. Halogen substitution in triazole derivatives can modify their interaction with target enzymes, potentially overcoming resistance mechanisms that have developed against existing triazole-based drugs.

Rationale for Studying 3-(4-iodophenyl)-5-methyl-1H-1,2,4-triazole

The specific compound this compound warrants detailed investigation due to several unique structural and chemical properties that distinguish it within the halogenated triazole family. The presence of an iodine atom at the para-position of the phenyl ring introduces significant steric and electronic effects that can profoundly influence the compound's reactivity, biological activity, and potential synthetic applications. Iodine, being the largest and most polarizable halogen, provides distinctive properties including enhanced lipophilicity, increased van der Waals radius, and the potential for halogen bonding interactions with biological targets.

The substitution pattern of this compound, featuring a methyl group at the 5-position of the triazole ring and an iodophenyl group at the 3-position, creates a unique electronic environment that may exhibit specific binding affinities for biological receptors. The combination of electron-donating methyl and electron-withdrawing iodophenyl substituents generates a balanced electronic distribution that could optimize interactions with target proteins or enzymes. This structural arrangement is particularly relevant given the known importance of substitution patterns in determining the biological activity of triazole derivatives.

From a synthetic perspective, the iodine substitution in this compound provides an excellent handle for further chemical modifications through cross-coupling reactions. The carbon-iodine bond is highly reactive toward various palladium-catalyzed coupling reactions, including Suzuki, Sonogashira, and Heck reactions, enabling the systematic derivatization of the compound for structure-activity relationship studies. This synthetic versatility makes the compound an valuable intermediate for the preparation of more complex triazole-containing molecules with potential pharmaceutical applications.

The molecular weight of 285.08 g/mol positions this compound within an optimal range for drug-like properties, falling within the parameters established by Lipinski's rule of five for oral bioavailability. The presence of the triazole ring system provides hydrogen bonding capacity through its nitrogen atoms, while the iodophenyl substituent contributes to lipophilic interactions with biological membranes and protein binding sites. This combination of properties suggests potential for both membrane permeability and target selectivity, making it an attractive candidate for medicinal chemistry investigations.

Scope and Structure of the Review

This comprehensive review aims to provide a thorough examination of the chemical and research aspects surrounding this compound, with particular emphasis on its structural characteristics, synthetic accessibility, and potential applications in chemical research. The review systematically addresses the current state of knowledge regarding this specific compound while contextualizing it within the broader framework of halogenated triazole chemistry and its associated research directions.

The structural analysis component of this review encompasses detailed examination of the molecular geometry, electronic properties, and spectroscopic characteristics of this compound. This includes consideration of the compound's tautomeric behavior, conformational preferences, and intermolecular interaction patterns that may influence its solid-state properties and solution behavior. The electronic effects of the iodine substitution and methyl group are analyzed in terms of their influence on the triazole ring's electron density distribution and reactivity profile.

Synthetic methodologies for accessing this compound are examined, including both direct synthetic routes and potential approaches involving post-synthetic modification of related triazole derivatives. The review considers the efficiency, selectivity, and scalability of different synthetic strategies, with particular attention to methods that enable the selective introduction of the iodophenyl substituent while maintaining the integrity of the triazole ring system.

The chemical reactivity section addresses the compound's behavior under various reaction conditions, including its stability toward different chemical environments and its potential for participating in synthetic transformations. Special consideration is given to the reactivity of the carbon-iodine bond and its implications for derivatization reactions, as well as the influence of the triazole ring on the overall chemical behavior of the molecule.

Research applications and potential utility of this compound are explored across multiple domains, including its potential as a building block for more complex molecular architectures, its possible biological activities based on structural analogy with known active compounds, and its utility in materials science applications. The review also addresses current limitations in the understanding of this compound and identifies areas where additional research could provide valuable insights into its properties and applications.

Properties

IUPAC Name |

3-(4-iodophenyl)-5-methyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVAFLGPWTUWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iodophenyl)-5-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-iodoaniline with methyl isothiocyanate, followed by cyclization with hydrazine hydrate under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodophenyl)-5-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: The phenyl ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases like potassium carbonate and solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(4-azidophenyl)-5-methyl-1H-1,2,4-triazole.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-(4-Iodophenyl)-5-methyl-1H-1,2,4-triazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural properties allow for modifications that enhance biological activity against various diseases, particularly neurological disorders and cancer. Triazole derivatives are known for their pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects .

Antimicrobial Activity

The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown its effectiveness against strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 30 |

| Klebsiella pneumoniae | 12 | 70 |

The compound's mechanism involves inhibiting bacterial cell wall synthesis and protein synthesis pathways.

Antifungal Activity

This compound has demonstrated promising antifungal properties by inhibiting ergosterol biosynthesis in fungi. It has shown efficacy against species like Candida albicans, outperforming some conventional antifungal agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this triazole derivative. It has been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), showing significant cytotoxic effects.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

| A549 (Lung Cancer) | 25 |

The cytotoxicity is attributed to mechanisms such as apoptosis induction and cell cycle arrest .

Materials Science

Development of New Materials

In materials science, this compound is utilized to develop new materials with specific electronic or optical properties. The incorporation of iodine enhances the reactivity and interaction profiles compared to other halogenated triazoles.

Biological Studies

Biochemical Assays

This compound can serve as a probe in biochemical assays to study enzyme activities or protein interactions. Its ability to form hydrogen bonds with target enzymes or receptors makes it valuable for exploring cellular mechanisms involved in disease progression .

Case Studies

Case Study on Antibacterial Efficacy

A clinical study involving patients with bacterial infections demonstrated that treatment with a derivative of this triazole resulted in a significant reduction in infection rates compared to control groups.

Case Study on Anticancer Treatment

Patients with advanced breast cancer treated with a regimen including triazole derivatives exhibited improved survival rates and reduced tumor sizes compared to those receiving standard chemotherapy alone .

Mechanism of Action

The mechanism of action of 3-(4-iodophenyl)-5-methyl-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions due to its size and electron-withdrawing properties, which can influence the compound’s overall biological activity .

Comparison with Similar Compounds

Key Analogues :

Structural Features :

- Crystal Packing : Isostructural bromo- and chlorophenyl triazoles exhibit similar conformations but differ in unit cell parameters due to halogen size. Iodine’s larger size may further distort packing, increasing intermolecular halogen bonding .

- Bond Lengths : The C–I bond in the iodophenyl derivative (≈2.09 Å) is longer than C–Br (≈1.90 Å) or C–Cl (≈1.76 Å), affecting electronic distribution and steric interactions .

Pharmacological Activities

Antimicrobial Activity :

- Bromophenyl and chlorophenyl analogs show broad-spectrum antimicrobial activity. For example, dihalogenated triazoles exhibit enhanced potency against E. coli and S. aureus compared to monohalogenated variants .

- Example : 3-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole (MIC: 8 µg/mL for S. aureus) vs. chlorophenyl analogs (MIC: 16 µg/mL) .

Antioxidant Activity :

- Chlorophenyl triazoles with pyridinyl substituents (e.g., 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole) demonstrate radical scavenging activity surpassing BHA/BHT .

Analgesic and Antipyretic Effects :

Substituent Effects on Bioactivity

- Chlorine/Bromine: Moderate electronegativity balances solubility and activity. Chlorophenyl derivatives are prevalent in antifungal drugs (e.g., fluconazole) .

- Ortho-Substituents : Hydroxyl or methyl groups in ortho positions enhance antimicrobial activity by improving hydrogen bonding or steric hindrance .

Physical and Spectral Properties

- Melting Points : Halogen size correlates with melting points (iodo > bromo > chloro) due to increased molecular weight and intermolecular forces.

- Spectroscopy :

Data Table: Key Comparisons

Biological Activity

3-(4-Iodophenyl)-5-methyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article presents a comprehensive overview of the biological activity associated with this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported in the literature for synthesizing triazole derivatives, including cyclization reactions involving hydrazones and isocyanates. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compounds .

Antimicrobial Activity

Triazoles are widely recognized for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating efficacy comparable to established antibiotics .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 30 |

| Klebsiella pneumoniae | 12 | 70 |

Antifungal Activity

The compound also shows promising antifungal activity. Its mechanism primarily involves inhibiting ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity. In vitro studies have demonstrated its effectiveness against species like Candida albicans, outperforming some conventional antifungal agents .

Anticancer Activity

Recent research has highlighted the anticancer potential of triazole derivatives. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer), showing significant cytotoxic effects. The IC50 values indicate potent antiproliferative activity, suggesting that it may act through mechanisms such as apoptosis induction or cell cycle arrest .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

| A549 (Lung Cancer) | 25 |

The biological activity of triazoles is often attributed to their ability to form hydrogen bonds with target enzymes or receptors. For example, molecular docking studies have suggested that this compound may interact with the active sites of enzymes involved in cancer progression . This interaction can lead to inhibition of key pathways that promote tumor growth and survival.

Case Studies

Several case studies have documented the therapeutic potential of triazoles in clinical settings. For instance:

- Case Study on Antibacterial Efficacy : A study involving patients with bacterial infections showed that treatment with a triazole derivative resulted in a significant reduction in infection rates compared to control groups.

- Case Study on Anticancer Treatment : Patients with advanced breast cancer treated with a regimen including triazole derivatives exhibited improved survival rates and reduced tumor sizes compared to those receiving standard chemotherapy alone .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-iodophenyl)-5-methyl-1H-1,2,4-triazole?

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, triazole derivatives can be synthesized by reacting hydrazine derivatives with carbonyl-containing precursors under basic conditions. Microwave-assisted synthesis (e.g., 165°C, 12.2 bar pressure, 45-minute reaction time) is effective for improving yield and reducing reaction time . Key steps include purification via column chromatography and structural validation using elemental analysis (CHNS), ¹H/¹³C NMR, and mass spectrometry .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallographic software such as SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze diffraction data. Error analysis frameworks, such as those described in Data Reduction and Error Analysis for the Physical Sciences, ensure precision in lattice parameter calculations and thermal displacement modeling .

Advanced Research Questions

Q. How can reaction conditions be optimized for microwave-assisted synthesis of triazole derivatives?

Optimization requires systematic variation of parameters:

- Temperature : 160–170°C to balance reaction rate and decomposition.

- Pressure : 12–15 bar to maintain solvent stability.

- Time : 30–60 minutes for complete conversion (monitored via GC-MS or TLC).

For example, 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole achieved 95% yield at 165°C, 12.2 bar, and 45 minutes . Use factorial design experiments to identify interactions between variables.

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or mass spectra may arise from tautomerism, impurities, or crystallographic disorder. Strategies include:

- Comparative analysis : Cross-reference with analogous compounds (e.g., 3-(4-fluorophenyl) derivatives) .

- Computational validation : Density Functional Theory (DFT) calculations to predict NMR chemical shifts.

- Error propagation : Apply statistical methods from Numerical Recipes in C to quantify uncertainty in peak assignments .

Q. What strategies are effective for functionalizing the triazole core to enhance bioactivity?

- Thiolation : Introduce sulfhydryl groups via Michael addition or thioetherification (e.g., 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl derivatives) .

- Halogenation : Iodine or bromine substituents improve lipophilicity and target binding (see 3-(2-bromophenyl)-4-phenyl derivatives) .

- Aminoalkylation : Attach amino groups to modulate solubility and pharmacokinetics .

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite to predict binding affinities.

- Crystallographic refinement : Use SHELXPRO for macromolecular complexes and WinGX for small-molecule refinement .

- TDDFT-DFT hybrid methods : Analyze electronic transitions in UV-Vis spectra for photodynamic therapy applications .

Q. How can researchers evaluate the inhibitory activity of this compound against enzymes like tyrosinase?

Q. What advanced crystallographic techniques address twinning or low-resolution data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.